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Introduction

Fructose-1,6-bisphosphatase 1 (FBP1) is a key enzyme that functions as a rate-limiting step in
gluconeogenesis, the process of synthesizing glucose from non-carbohydrate sources.[1] It
catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate.[2] In many
cancer types, metabolic reprogramming leads to the suppression of gluconeogenesis and an
increased reliance on glycolysis, a phenomenon known as the Warburg effect.[2][3]
Consequently, FBP1 is often downregulated in cancerous tissues, and its loss is associated
with enhanced tumor progression, metastasis, and resistance to therapy.[4][5]

FBP1 acts as a tumor suppressor not only by antagonizing glycolysis but also through non-
enzymatic functions, including the inhibition of hypoxia-inducible factor (HIF) and the STAT3
signaling pathway.[6][7] Given its pivotal role in cancer metabolism, FBP1 has emerged as a
promising therapeutic target. The development of FBP1 inhibitors aims to exploit the metabolic
vulnerabilities of cancer cells.[1]

This document provides a comprehensive guide for utilizing CRISPR-Cas9 technology to
generate FBP1 knockout (KO) cell lines. These cell lines serve as an essential tool for creating
a null-background model, enabling the precise evaluation of the specificity and efficacy of FBP1
inhibitors. By comparing the inhibitor's effects on wild-type (WT) versus FBP1 KO cells,
researchers can confirm on-target activity and elucidate the downstream consequences of
FBP1 inhibition.
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Key Applications

o Target Validation: Confirm that the pharmacological effects of a small molecule inhibitor are
directly mediated through the inhibition of FBP1.

¢ Mechanism of Action Studies: Investigate the downstream signaling pathways and cellular
processes affected by the specific inhibition of FBP1.

o Drug Efficacy Screening: Assess the potency and effectiveness of candidate FBP1 inhibitors
in a controlled genetic background.

e Phenotypic Analysis: Compare metabolic profiles, proliferation rates, and migratory
capabilities between WT and FBP1 KO cells following inhibitor treatment.

Experimental Overview

The overall workflow involves generating a stable FBP1 knockout cell line using CRISPR-Cas9,
followed by a series of comparative assays to analyze the effects of a candidate FBP1 inhibitor
on both the knockout and wild-type parental cells.
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Caption: Overall experimental workflow for FBP1 knockout and inhibitor analysis.
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Protocols

Protocol 1: Generation of FBP1 Knockout Cell Line via
CRISPR-Cas9

This protocol outlines the steps for creating a stable FBP1 knockout cell line.
1.1. sgRNA Design and Plasmid Construction

» Design two to four single-guide RNAs (sgRNAS) targeting the early exons of the FBP1 gene
to maximize the likelihood of generating a loss-of-function frameshift mutation.[8] Use online
design tools (e.g., CHOPCHOP, Synthego) to identify sgRNAs with high on-target scores and
minimal off-target effects.

e Synthesize and anneal complementary oligonucleotides for each sgRNA.

o Clone the annealed oligos into a suitable CRISPR/Cas9 expression vector that contains both
Cas9 nuclease and the sgRNA scaffold, such as pSpCas9(BB)-2A-GFP (PX458).[9] This
vector allows for fluorescence-activated cell sorting (FACS) to enrich for transfected cells.

» Verify the correct insertion of the sgRNA sequence into the plasmid via Sanger sequencing.
1.2. Transfection

e Culture the chosen parental cell line (e.g., A549, H1299) to 70-80% confluency in a 6-well
plate.[10]

o Transfect the cells with the FBP1-targeting CRISPR plasmid using a suitable transfection
reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol. Include a
negative control (empty vector).

 Incubate the cells for 48-72 hours post-transfection.
1.3. Single-Cell Sorting and Expansion

e Harvest the transfected cells and resuspend them in FACS buffer.
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e Use FACS to sort GFP-positive cells into individual wells of a 96-well plate containing
conditioned media to promote single-cell survival and growth.[11]

» Culture the single-cell clones until colonies are large enough for expansion into larger culture
vessels.

1.4. Screening and Validation of Knockout Clones

e Genomic DNA Extraction and PCR: Extract genomic DNA from expanded clones. Amplify the
region of the FBP1 gene targeted by the sgRNA using PCR. Analyze the PCR products for
insertions or deletions (indels) using a T7 Endonuclease | assay or by Sanger sequencing
followed by decomposition analysis (e.g., TIDE, ICE).

o Western Blot Analysis: Confirm the absence of FBP1 protein expression in candidate
knockout clones.[12]

o Lyse a portion of the cells from each validated clone and the wild-type parental line.

o Determine protein concentration using a BCA assay.

o Separate 20-30 pg of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
o Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

o Incubate with a primary antibody against FBP1 (e.g., Cell Signaling Technology #52804,
Santa Cruz Biotechnology sc-271241) overnight at 4°C.[13][14]

o Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room
temperature.

o Visualize bands using an enhanced chemiluminescence (ECL) substrate. Use a loading
control like B-actin or GAPDH to ensure equal protein loading.

o Select a validated clonal cell line with a confirmed frameshift mutation and complete absence
of FBP1 protein for subsequent experiments.

Protocol 2: Evaluating FBP1 Inhibitor Effects
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2.1. Cell Viability Assay (MTT/CCK-8)

e Seed both wild-type (WT) and FBP1 KO cells into 96-well plates at a density of 3,000-8,000
cells/well and allow them to adhere overnight.

e Prepare a serial dilution of the FBP1 inhibitor in culture media.

o Treat the cells with the inhibitor across a range of concentrations (e.g., 0.01 uM to 100 uM).
Include a vehicle control (e.g., DMSO).

e |ncubate the cells for 48-72 hours.

e Add 10 pL of MTT solution (5 mg/mL) or CCK-8 solution to each well and incubate for 2-4
hours at 37°C.[15]

e If using MTT, add 100 pL of solubilization solution (e.g., DMSO) to dissolve the formazan
crystals.

o Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for
CCK-8) using a microplate reader.

o Calculate cell viability as a percentage relative to the vehicle control and determine the IC50
value for the WT cells.

2.2. Metabolic Assays

e Glucose Uptake:

o

Seed WT and FBP1 KO cells in 12-well plates.

Treat cells with the FBP1 inhibitor or vehicle for 24 hours.

[¢]

o

Wash cells with PBS and incubate in glucose-free medium for 1 hour.

[e]

Add the fluorescent glucose analog 2-NBDG (100 uM) and incubate for 30 minutes.

o

Wash cells with cold PBS, lyse them, and measure fluorescence using a plate reader.
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o Lactate Production:
o Seed WT and FBP1 KO cells in 6-well plates.
o Treat cells with the FBP1 inhibitor or vehicle for 24 hours.

o Collect the culture medium and measure the lactate concentration using a commercially
available lactate assay kit according to the manufacturer's instructions.

o Normalize lactate levels to the total protein concentration or cell number in the
corresponding well.

2.3. Western Blot for Pathway Analysis

e Seed WT and FBP1 KO cells in 6-cm dishes and treat with the FBP1 inhibitor at a relevant
concentration (e.g., IC50) for 24 hours.

e Prepare cell lysates as described in Protocol 1.4.

o Perform western blotting to analyze the expression and phosphorylation status of key
proteins in pathways regulated by FBP1, such as:

o Glycolysis: HK2, PKM2, LDHA[16]
o Metabolic Signaling: p-AKT, p-mTOR[2]
o Transcription Factors: HIF-1a, STAT3[2][7]

e Quantify band intensities and normalize to a loading control to compare protein levels
between treatment groups.

Data Presentation and Expected Outcomes

Quantitative data should be summarized in tables to facilitate clear comparison between WT
and FBP1 KO cells.

Table 1: Effect of FBP1 Inhibitor (Compound X) on Cell Viability
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Cell Line Treatment IC50 (pM) Max Inhibition (%)
Wild-Type Compound X 5.2 85%
FBP1 KO Compound X > 100 < 10%

Expected Outcome: A potent FBP1 inhibitor should significantly reduce the viability of WT cells,
resulting in a low IC50 value. In contrast, the FBP1 KO cells should be resistant to the inhibitor,
demonstrating a much higher IC50 and minimal effect on viability. This result confirms that the

inhibitor's cytotoxic effect is on-target.

Table 2: Metabolic Profile Changes After Treatment with Compound X (5 uM)

Cell Li Glucose Uptake (Fold Lactate Production (Fold
ell Line

Change vs. Vehicle) Change vs. Vehicle)
Wild-Type 0.65 0.58
FBP1 KO 1.02 0.97

Expected Outcome: In WT cells, inhibiting FBP1 may lead to a feedback mechanism that
reduces glucose uptake and lactate production. FBP1 KO cells, already adapted to the
absence of the enzyme, are expected to show little to no change in their metabolic profile upon
inhibitor treatment. Downregulation of FBP1 in cancer cells typically promotes glycolysis, so KO
cells will likely have higher basal glucose uptake and lactate production compared to WT cells.

[16]

Table 3: Protein Expression Changes After Treatment with Compound X (5 uM)
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Fold Change vs. Vehicle

Cell Line Protein ]
(Normalized)

Wild-Type p-AKT (Ser473) 0.45

HIF-1a 0.70

FBP1 KO p-AKT (Ser473) 0.98

HIF-1a 1.05

Expected Outcome: The inhibitor should alter signaling pathways downstream of FBP1 in WT
cells. For example, it might lead to decreased phosphorylation of AKT. These effects should be
absent or significantly blunted in the FBP1 KO cells, further validating the inhibitor's specific

mechanism of action.

Signaling Pathway and Mechanism of Action

FBP1 is a central node in cellular metabolism, primarily opposing the glycolytic pathway. Its
loss or inhibition pushes the cell towards a glycolytic phenotype, which is often associated with

cancer progression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. What are FBP1 inhibitors and how do they work? [synapse.patsnhap.com]

2. The role of fructose-1,6-bisphosphatase 1 on regulating the cancer progression and drug
resistance - PMC [pmc.ncbi.nlm.nih.gov]

» 3. aacrjournals.org [aacrjournals.org]

e 4. The role of fructose-1,6-bisphosphatase 1 on regulating the cancer progression and drug
resistance | springermedicine.com [springermedicine.com]

e 5. The role of fructose 1,6-bisphosphate-mediated glycolysis/gluconeogenesis genes in
cancer prognosis - PMC [pmc.ncbi.nim.nih.gov]

¢ 6. researchgate.net [researchgate.net]

e 7. Fructose-1,6-bisphosphatase loss modulates STAT3-dependent expression of PD-L1 and
cancer immunity - PMC [pmc.ncbi.nim.nih.gov]

o 8. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation
- PMC [pmc.ncbi.nim.nih.gov]

» 9. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells
[protocols.io]

e 10. youtube.com [youtube.com]

e 11. An efficient and precise method for generating knockout cell lines based on CRISPR-
Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]

e 12. FBP1 loss disrupts liver metabolism and promotes tumourigenesis through a hepatic
stellate cell senescence secretome - PMC [pmc.ncbi.nim.nih.gov]

e 13. scbt.com [scht.com]
e 14. FBP1 Antibody | Cell Signaling Technology [cellsignal.com]
o 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1662983?utm_src=pdf-body-img
https://www.benchchem.com/product/b1662983?utm_src=pdf-custom-synthesis
https://synapse.patsnap.com/article/what-are-fbp1-inhibitors-and-how-do-they-work
https://pmc.ncbi.nlm.nih.gov/articles/PMC11920503/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11920503/
https://aacrjournals.org/cancerres/article/76/11/3265/611120/Decreased-Expression-of-Fructose-1-6
https://www.springermedicine.com/the-role-of-fructose-1-6-bisphosphatase-1-on-regulating-the-canc/50760992
https://www.springermedicine.com/the-role-of-fructose-1-6-bisphosphatase-1-on-regulating-the-canc/50760992
https://pmc.ncbi.nlm.nih.gov/articles/PMC9037270/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9037270/
https://www.researchgate.net/figure/Effects-of-FBP1-on-glycolysis-by-canonical-and-non-canonical-activities-Besides-its_fig3_333484965
https://pmc.ncbi.nlm.nih.gov/articles/PMC6956820/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6956820/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11166535/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11166535/
https://www.protocols.io/view/generation-of-knock-in-and-knock-out-crispr-cas9-e-5jyl85x89l2w/v1
https://www.protocols.io/view/generation-of-knock-in-and-knock-out-crispr-cas9-e-5jyl85x89l2w/v1
https://www.youtube.com/watch?v=Y4pWH9y7ZVA
https://pmc.ncbi.nlm.nih.gov/articles/PMC7708952/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7708952/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7286794/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7286794/
https://www.scbt.com/p/fbp1-crispr-knockout-and-activation-products-h
https://www.cellsignal.com/products/primary-antibodies/fbp1-antibody/52804
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662983?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e 16. Down-regulation of FBP1 in lung adenocarcinoma cells promotes proliferation and
invasion through SLUG mediated epithelial mesenchymal transformation - PMC
[pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Application Notes and Protocols: Studying FBP1
Inhibitor Effects Using CRISPR-Cas9 Knockout]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1662983#crispr-cas9-knockout-of-fbp1l-
to-study-inhibitor-effects]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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